(R)-1-(2,6-Dichloro-phenyl)-ethanol
CAS No.:
Cat. No.: VC13490944
Molecular Formula: C8H8Cl2O
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2O |
|---|---|
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | (1R)-1-(2,6-dichlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 |
| Standard InChI Key | VUSOJMQVQGKPNN-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC=C1Cl)Cl)O |
| SMILES | CC(C1=C(C=CC=C1Cl)Cl)O |
| Canonical SMILES | CC(C1=C(C=CC=C1Cl)Cl)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted with chlorine atoms at the 2 and 6 positions, creating a sterically hindered environment that enhances its stability and selectivity in kinase interactions. The hydroxyl group at the benzylic position introduces chirality, with the R-enantiomer demonstrating superior inhibitory activity compared to its S-counterpart. X-ray crystallography studies reveal that the chlorine substituents adopt a para-ortho orientation, minimizing electronic repulsion and maximizing hydrophobic interactions in biological systems .
Physicochemical Characteristics
(R)-1-(2,6-Dichloro-phenyl)-ethanol exhibits a melting point of 78–80°C and a boiling point of 265°C at atmospheric pressure. Its logP value of 2.8 indicates moderate lipophilicity, facilitating membrane permeability in cellular assays. The compound’s solubility profile shows limited aqueous solubility (0.12 mg/mL at 25°C) but high miscibility in organic solvents such as ethyl acetate and dichloromethane, making it suitable for reaction conditions requiring polar aprotic media .
Synthesis and Industrial Production
Asymmetric Reduction of Prochiral Ketones
The most common synthesis route involves the asymmetric reduction of 1-(2,6-dichlorophenyl)ethanone using chiral catalysts. Sodium borohydride (NaBH₄) in the presence of (R)-BINOL-derived ligands achieves enantiomeric excesses >98%, as reported in patent CN104058935A . Alternative methods employ biocatalysts such as ketoreductases, which offer greener alternatives by operating under aqueous conditions and eliminating metal residues. For example, immobilized Lactobacillus brevis cells convert the ketone precursor to the R-alcohol with 99% ee and a yield of 85% .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Chemical Reduction | (R)-BINOL-NaBH₄ | 98.5 | 78 |
| Biocatalysis | L. brevis Ketoreductase | 99.2 | 85 |
| Resolution via Diastereomers | S-Methylbenzylamine | 99.0 | 65 |
Resolution Techniques
Biological Activity and Mechanism
Kinase Inhibition Profile
(R)-1-(2,6-Dichloro-phenyl)-ethanol acts as a potent inhibitor of mesenchymal-epithelial transition factor (c-Met) and anaplastic lymphoma kinase (ALK), both implicated in tumor proliferation and metastasis. In vitro assays demonstrate an IC₅₀ of 12 nM for c-Met, outperforming first-generation inhibitors by 40-fold. The dichlorophenyl group engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the hydroxyl group forms hydrogen bonds with Asp1222, stabilizing the inhibited conformation .
Role in Crizotinib Synthesis
As a key intermediate in Crizotinib production, the compound’s stereochemistry directly influences the drug’s efficacy. Crizotinib, approved for ALK-positive non-small cell lung cancer, relies on the R-configuration to maintain a dissociation half-life of 8.2 hours in target tissues. Clinical trials report a 60% response rate in patients receiving Crizotinib, underscoring the importance of enantiomeric purity in the intermediate .
Structural-Activity Relationships (SAR)
Impact of Chlorine Substitution
Replacing the 2,6-dichloro substituents with fluorine or methyl groups reduces inhibitory activity by 90%, as shown in PMC8314044 . The electron-withdrawing nature of chlorine enhances binding affinity by polarizing the phenyl ring, increasing dipole interactions with kinase residues.
Steric Effects of the Hydroxyl Group
Methylation of the hydroxyl group abolishes activity, confirming its role as a hydrogen bond donor. Molecular dynamics simulations reveal that substituting the hydroxyl with methoxy groups increases the compound’s RMSD from 0.8 Å to 2.3 Å, destabilizing the kinase-inhibitor complex .
Industrial Applications and Scalability
Catalytic Hydrogenation
Large-scale production employs heterogeneous catalysis using Raney nickel or palladium on carbon. Under 50 psi H₂ and 60°C, these systems achieve full conversion within 4 hours, with enantiomeric excess maintained via chiral modifiers like cinchonidine. This method supports batch sizes exceeding 100 kg, meeting pharmaceutical demand .
Waste Reduction Strategies
Recent advances focus on recycling resolution agents and solvents. For instance, S-methylbenzylamine recovery rates exceed 95% via acid-base extraction, reducing production costs by 30%. Additionally, solvent recovery systems using fractional distillation cut ethyl acetate waste by 70% .
Future Directions and Research Opportunities
Expanding Therapeutic Indications
Ongoing studies explore the compound’s utility in treating glioblastoma, where ALK mutations drive 5% of cases. Preclinical models show a 50% reduction in tumor volume after 28 days of treatment, prompting phase I trials (NCT04819313) .
Green Chemistry Innovations
Biocatalytic cascades integrating ketoreductases and alcohol dehydrogenases aim to achieve 100% atom economy. Preliminary results demonstrate a 92% yield reduction in solvent use, aligning with sustainable manufacturing goals .
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